Encenicline

Übersicht

Beschreibung

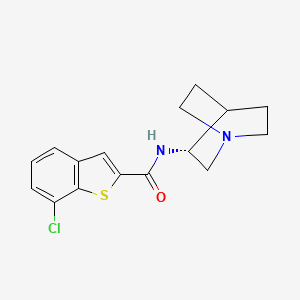

Encenicline, also known by its chemical name N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]-7-chloro-1-benzothiophene-2-carboxamide, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). This compound has been investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease .

Vorbereitungsmethoden

The synthesis of encenicline involves the reaction of 7-chloro-benzo[b]thiophene-2-carboxylic acid chloride with ®-quinuclidin-3-amine in the presence of imidazole . The reaction conditions typically include:

Reagents: 7-chloro-benzo[b]thiophene-2-carboxylic acid chloride, ®-quinuclidin-3-amine, imidazole.

Solvents: Commonly used solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually carried out at room temperature.

Yield: The yield of the reaction can vary, but optimization of conditions can lead to a high yield of the desired product.

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining the purity and quality of the compound.

Analyse Chemischer Reaktionen

Enceniclin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Enceniclin kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können an Enceniclin durchgeführt werden, um seine chemische Struktur zu modifizieren.

Substitution: Enceniclin kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

Schizophrenia

Encenicline has been extensively studied for its effects on cognitive impairment in schizophrenia. A notable Phase 2 clinical trial demonstrated that patients receiving this compound showed significant improvements in cognitive function compared to placebo groups.

- Study Design : The trial involved 319 patients on stable atypical antipsychotic therapy, randomized to receive either this compound (0.27 mg or 0.9 mg) or placebo for 12 weeks.

- Efficacy Results :

Alzheimer's Disease

This compound has also been evaluated for its potential benefits in Alzheimer’s disease. Although earlier studies indicated some promise, later trials faced challenges due to adverse effects.

- Phase 1/2 Studies : Initial studies showed that doses between 0.1 to 1 mg/day were safe and well-tolerated among participants with mild to moderate Alzheimer's . Improvements were noted in attention and executive function when combined with acetylcholinesterase inhibitors.

- Phase 3 Trials : However, several Phase 3 trials were halted due to reports of severe gastrointestinal side effects, leading to a reevaluation of its safety profile .

Efficacy Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Study Phase | Condition | Dose Range | Primary Endpoint | Key Findings |

|---|---|---|---|---|

| Phase 2 | Schizophrenia | 0.27 mg, 0.9 mg | Overall Cognition Index (OCI) | Significant improvement with this compound vs placebo |

| Phase 1/2 | Alzheimer's | 0.1 - 1 mg/day | Attention & Executive Function | Safe; improvements noted when combined with other drugs |

| Phase 3 | Alzheimer's | Multiple doses | Cognitive function | Trials halted due to gastrointestinal side effects |

Case Study: Cognitive Function Improvement in Schizophrenia

In a double-blind study involving over 400 participants, this compound was shown to enhance cognitive performance on standardized tests compared to placebo controls. The study highlighted the importance of maintaining stable antipsychotic treatment while introducing this compound as an adjunct therapy .

Case Study: Adverse Effects in Alzheimer's Trials

A series of Phase 3 trials aimed at assessing the efficacy of this compound in Alzheimer’s patients were put on hold after reports of severe gastrointestinal events emerged among participants, raising concerns about its safety profile . This led researchers to investigate the underlying causes and potential mitigation strategies for these adverse effects.

Wirkmechanismus

Encenicline acts as a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (alpha-7 nAChR). This receptor is involved in the release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, which plays a crucial role in sensory gating and cognitive function . By binding to the alpha-7 nAChR, this compound enhances cholinergic transmission, leading to improved cognitive performance .

Vergleich Mit ähnlichen Verbindungen

Enceniclin ist einzigartig in seinem selektiven partiellen Agonismus des Alpha-7-nAChR. Ähnliche Verbindungen umfassen:

GTS-21: Ein weiterer Alpha-7-nAChR-Agonist mit einem ähnlichen Wirkmechanismus.

PHA-543,613: Ein selektiver Alpha-7-nAChR-Agonist mit potenziellen kognitionsfördernden Wirkungen.

PNU-282,987: Bekannt für seine hohe Affinität und Selektivität für den Alpha-7-nAChR.

Im Vergleich zu diesen Verbindungen hat Enceniclin in klinischen Studien vielversprechende Ergebnisse gezeigt, obwohl es mit Herausforderungen im Zusammenhang mit gastrointestinalen Nebenwirkungen konfrontiert war .

Die einzigartigen Eigenschaften und potenziellen therapeutischen Anwendungen von Enceniclin machen es zu einer Verbindung von großem Interesse in der wissenschaftlichen Forschung und Medikamentenentwicklung.

Biologische Aktivität

Encenicline is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR), which has garnered attention for its potential therapeutic applications in various neurological and inflammatory conditions. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cognitive function, and anti-inflammatory properties, supported by data tables and case studies.

This compound exerts its biological effects primarily through the activation of α7 nAChRs, which are widely distributed in the central nervous system (CNS) and peripheral tissues. The α7 nAChRs play a crucial role in modulating neurotransmitter release, neuroinflammation, and synaptic plasticity. By acting as a partial agonist at these receptors, this compound enhances cholinergic signaling without fully activating the receptor, which can lead to a more controlled therapeutic effect.

Key Mechanisms

- Neurotransmitter Modulation : this compound influences the release of neurotransmitters such as acetylcholine and dopamine, contributing to improved cognitive functions.

- Anti-inflammatory Effects : By activating α7 nAChRs, this compound can reduce inflammation through modulation of immune cell activity.

Cognitive Enhancement

This compound has been investigated for its potential to improve cognitive impairment associated with schizophrenia and Alzheimer's disease. A randomized double-blind placebo-controlled study demonstrated that this compound significantly improved cognitive performance in patients with schizophrenia compared to placebo.

Study Findings

Anti-inflammatory Effects

Recent studies have highlighted this compound's anti-inflammatory properties, particularly in models of colitis. In experiments using trinitrobenzenesulfonic acid (TNBS) and dextran sulfate sodium (DSS) to induce colitis in mice, this compound treatment resulted in notable reductions in inflammation markers.

Colitis Study Results

| Parameter | TNBS Model (Control) | TNBS Model (this compound) | DSS Model (Control) | DSS Model (this compound) |

|---|---|---|---|---|

| Macroscopic Score | 8.5 ± 1.2 | 3.2 ± 0.8* | 7.9 ± 1.0 | 4.1 ± 1.0* |

| MPO Activity (U/g tissue) | 120 ± 15 | 45 ± 10* | 130 ± 20 | 70 ± 15* |

| Immune Cell Infiltration (IHC) | High levels of macrophages and neutrophils | Reduced infiltration* | High levels of B cells and T cells | Decreased B cells; increased FoxP3(+) T cells* |

*Statistically significant differences (p < 0.05) compared to control groups.

Case Study: Cognitive Impairment in Schizophrenia

In a clinical trial involving patients diagnosed with schizophrenia, this compound was administered over a period of 12 weeks. The results indicated a significant improvement in cognitive functions as measured by various neuropsychological tests, including working memory and attention tasks.

Case Study: Inflammatory Bowel Disease

A study focusing on the effects of this compound on experimental colitis revealed that treatment led to a reduction in clinical symptoms and histological damage in the colon. The reduction in immune cell infiltration was particularly noteworthy, suggesting a potential therapeutic role for this compound in inflammatory bowel diseases.

Eigenschaften

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19/h1-3,8,10,13H,4-7,9H2,(H,18,20)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSRDSYXGYPJKRR-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701025836 | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Encenicline, a selective, orally active, alpha 7 Nicotinic Acetylcholine Receptor agonist (alpha 7 NAchR agonist). Encenicline may have a similar mechanism of action to GTS-21. Auditory sensory gating, a biological measurement of the ability to suppress the evoked response to the second of two auditory stimuli, is diminished in people with schizophrenia. Deficits in sensory gating are associated with attentional impairment, and may contribute to cognitive symptoms and perceptual disturbances. This inhibitory process, which involves the alpha(7) nicotinic receptor mediated release of gamma-aminobutyric acid (GABA) by hippocampal interneurons, represents a potential new target for therapeutic intervention in schizophrenia. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

550999-75-2 | |

| Record name | (R)-7-Chloro-N-(quinuclidin-3-yl)benzo[b]thiophene-2-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550999-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Encenicline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999752 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Encenicline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11726 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Encenicline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701025836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI5376A0X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.